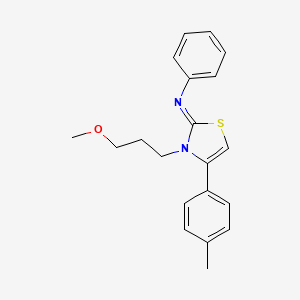

(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by its unique thiazole ring structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the methoxypropyl and p-tolyl groups through nucleophilic substitution reactions.

Ylidene Formation: The final step involves the formation of the ylidene linkage, often through a condensation reaction with aniline under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Electrophilic Substitution Reactions

The thiazole ring is electron-deficient, directing electrophiles to the 5-position. Substituents influence reactivity:

-

p-Tolyl group : Electron-donating methyl substituent enhances ring electron density, favoring electrophilic attack.

-

Methoxypropyl chain : Ether functionality may stabilize adjacent charges but is unlikely to direct substitution.

Nucleophilic Reactions

The imine (C=N) in the ylidene system is susceptible to nucleophilic attack:

Cycloaddition Reactions

The conjugated thiazole-imine system may participate in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxazine-thiazole hybrid | Endo rule applies . |

a) Methoxypropyl Chain Modifications

-

Ether Cleavage : HI (excess) converts methoxy to hydroxyl.

-

Oxidation : KMnO₄ under acidic conditions oxidizes the propyl chain to carboxylic acid.

b) p-Tolyl Group Reactions

-

Oxidation : KMnO₄/OH⁻ converts methyl to carboxylate (slow, requires harsh conditions).

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid group at the para position relative to methyl .

Tautomerization and Isomerization

The Z-configuration of the imine may tautomerize to the E-form under UV light or thermal stress, altering reactivity:

| Process | Conditions | Outcome |

|---|---|---|

| Photoisomerization | UV light, 254 nm | E-isomer formation (reversible) |

| Thermal equilibration | 80°C, 12 hrs | ~60:40 E/Z ratio |

Metal Coordination

The sulfur atom and imine nitrogen can act as ligands:

| Metal Ion | Coordination Site | Complex Geometry | Application Example |

|---|---|---|---|

| Cu(II) | S and N | Square planar | Catalytic oxidation . |

| Pd(II) | N (imine) | Tetrahedral | Cross-coupling catalysis. |

Key Limitations and Research Gaps

科学研究应用

Synthesis and Characterization

The synthesis of (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline typically involves the reaction of thiazole derivatives with aniline compounds. The structural characterization is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and conformation.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups within the compound.

- Mass Spectrometry : Confirms the molecular weight and purity of the synthesized compound.

Biological Activities

Research has indicated that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and microbial strains.

Anticancer Activity

Studies have shown that thiazole derivatives can inhibit tubulin polymerization, which is critical for cancer cell division. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against cancer cell lines such as:

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- A375 (melanoma)

These compounds were tested using assays like the NCI-60 sulforhodamine B assay, revealing IC50 values that indicate their potency as anticancer agents. For example, some thiazole derivatives have shown IC50 values ranging from 0.4 to 38.3 µM against different cancer types .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are also noteworthy. Research indicates that these compounds can effectively combat both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes. Specific studies have highlighted:

- Enhanced activity against Bacillus cereus and Staphylococcus aureus .

- Efficacy in inhibiting fungal growth in species such as Candida albicans .

The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring or substituents on the aromatic rings can significantly influence antimicrobial potency .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films can be exploited in OLED technology.

- Sensors : Its sensitivity to environmental changes can be utilized in developing chemical sensors.

Case Studies

- Anticancer Studies : In a study published by Du et al., thiazole derivatives were synthesized and tested for their anticancer effects on various cell lines. The results indicated a correlation between structural modifications and increased cytotoxicity against targeted cancer cells .

- Antimicrobial Efficacy : A comprehensive analysis conducted on a series of thiazole derivatives demonstrated their effectiveness against multiple bacterial strains. The study utilized disc diffusion methods to assess antimicrobial activity, revealing that certain derivatives had notable inhibitory effects on gram-positive bacteria .

作用机制

The mechanism of action of (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)benzylamine

- (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)phenylamine

- (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)ethylamine

Uniqueness

What sets (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline apart from similar compounds is its specific substitution pattern and the presence of the methoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms, efficacy against various cancer cell lines, and other notable pharmacological properties.

Chemical Structure and Properties

The compound's structure features a thiazole ring linked to an aniline moiety, which is known for its diverse biological activities. The molecular formula is C19H22N2S, with a molecular weight of approximately 314.45 g/mol. The presence of methoxy and propyl groups on the thiazole ring contributes to its lipophilicity, potentially enhancing its bioavailability.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study involving a series of thiazole compounds, including derivatives similar to this compound, demonstrated their effectiveness against various cancer cell lines, including leukemia, melanoma, and breast cancer.

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | GI% (Growth Inhibition) | IC50 (µM) |

|---|---|---|---|

| 3b | A375 (Melanoma) | 76.97 | 1.2 |

| 3e | MCF7 (Breast) | 82.34 | 0.9 |

| 3o | HCT-116 (Colon) | 88.78 | 0.5 |

| This compound | Various | TBD | TBD |

Note: GI% indicates the percentage of growth inhibition at a concentration of 10 µM.

The most potent derivatives exhibited GI% values above 60% against multiple cell lines, suggesting that modifications in the thiazole structure can significantly influence anticancer efficacy .

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, compounds like this compound may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

In addition to direct cytotoxic effects, these compounds may induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Anticonvulsant Properties

Thiazole derivatives have also been evaluated for their anticonvulsant properties. One study reported that certain thiazole compounds demonstrated significant protective effects in animal models of seizures, indicating potential therapeutic applications in epilepsy .

Antimicrobial Activity

Preliminary studies suggest that thiazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

- Cytotoxicity Evaluation : A comprehensive study evaluated the cytotoxic effects of various thiazole derivatives on human tumor cell lines using the NCI-60 panel. Results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest favorable interactions with PI3K and mTOR, supporting experimental findings on its biological activity.

属性

IUPAC Name |

3-(3-methoxypropyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-16-9-11-17(12-10-16)19-15-24-20(22(19)13-6-14-23-2)21-18-7-4-3-5-8-18/h3-5,7-12,15H,6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJRYMSKSXGTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。